molecular formula C14H12BrClN4O B8743579 13-bromo-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one CAS No. 189393-17-7

13-bromo-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

Cat. No.: B8743579
CAS No.: 189393-17-7
M. Wt: 367.63 g/mol
InChI Key: XTNKGNXBMWKAIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-2-chloro-11-ethyl-5-methyl-5H-dipyrido[3,2-B:2’,3’-E][1,4]diazepin-6(11H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine, chlorine, and ethyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-chloro-11-ethyl-5-methyl-5H-dipyrido[3,2-B:2’,3’-E][1,4]diazepin-6(11H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core dipyrido[3,2-B:2’,3’-E][1,4]diazepin structure, followed by the introduction of bromine, chlorine, and ethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as automated synthesis and high-throughput screening can be employed to optimize reaction conditions and improve efficiency. Safety measures are also crucial due to the handling of potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-chloro-11-ethyl-5-methyl-5H-dipyrido[3,2-B:2’,3’-E][1,4]diazepin-6(11H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

8-Bromo-2-chloro-11-ethyl-5-methyl-5H-dipyrido[3,2-B:2’,3’-E][1,4]diazepin-6(11H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals, materials, and other industrial applications.

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloro-11-ethyl-5-methyl-5H-dipyrido[3,2-B:2’,3’-E][1,4]diazepin-6(11H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-Bromo-2-chloro-11-ethyl-5-methyl-5H-dipyrido[3,2-B:2’,3’-E][1,4]diazepin-6(11H)-one include other halogenated diazepin derivatives and related heterocyclic compounds.

Uniqueness

What sets this compound apart is its specific combination of bromine, chlorine, and ethyl groups, which confer unique chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized research and industrial applications.

Properties

CAS No.

189393-17-7

Molecular Formula

C14H12BrClN4O

Molecular Weight

367.63 g/mol

IUPAC Name

13-bromo-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

InChI

InChI=1S/C14H12BrClN4O/c1-3-20-12-9(6-8(15)7-17-12)14(21)19(2)10-4-5-11(16)18-13(10)20/h4-7H,3H2,1-2H3

InChI Key

XTNKGNXBMWKAIJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=N2)Cl)N(C(=O)C3=C1N=CC(=C3)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Solid NaH (60% oil dispersion, 3.46 g, 86.1 mmol) was added over 30 min to a solution of 8-bromo-2-chloro-5,11-dihydro-11-ethyl-6H-dipyrido[3,2-b:2′,3′-e] [1,4]diazepin-6-one (23.4 g, 66.3 mmol) in DMF (220 mL) at 50° C. The mixture was stirred at 50° C. for 1 h then was allow to cool to room temperature. The mixture was poured into water (1 L) and the resulting suspension was filtered. The solid was successively washed with water and hexane then dried under reduced pressure to give the title compound (23.0 g, 94% yield).
Name
Quantity
3.46 g
Type
reactant
Reaction Step One
Name
8-bromo-2-chloro-5,11-dihydro-11-ethyl-6H-dipyrido[3,2-b:2′,3′-e] [1,4]diazepin-6-one
Quantity
23.4 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Yield
94%

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